Home > Products > Screening Compounds P120998 > 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea - 1203244-73-8

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Catalog Number: EVT-2798089
CAS Number: 1203244-73-8
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418), a known glycogen synthase kinase 3β (GSK-3β) inhibitor []. Crystallographic analysis shows that its molecular structure is largely planar, and it forms one-dimensional chains through N—H⋯O hydrogen bonds [].

N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418)

Compound Description: AR-A014418 is recognized as a glycogen synthase kinase 3β (GSK-3β) inhibitor []. This compound exhibits a dihedral angle of 40.3° between the thiazole and benzene rings within its molecular structure []. Its crystal structure reveals a two-dimensional network formed by intermolecular N—H⋯N and N—H⋯O hydrogen bonds [].

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i)

Compound Description: Compound 7i displays potent antiproliferative activity against A549, HCT-116, and PC-3 cancer cell lines []. Its mechanism of action involves inducing apoptosis in A549 cells and arresting the cell cycle at the G1 phase []. Notably, compound 7i exhibits greater potency compared to the positive control, with IC50 values of 1.53 ± 0.46, 1.11 ± 0.34, and 1.98 ± 1.27 μM against the aforementioned cell lines [].

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 (4) is classified as a negative allosteric modulator of the cannabinoid CB1 receptor []. This compound exhibits the ability to enhance the specific binding of [3H]CP55,940, a known CB1 receptor agonist []. Additionally, PSNCBAM-1 dose-dependently diminishes the Emax of the agonist curve in CB1 calcium mobilization assays [].

Overview

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines elements from different chemical classes, making it a versatile candidate for various applications in drug discovery and development.

Source

The compound can be synthesized through specific chemical reactions involving 4-methoxybenzylamine and 4-(pyridin-2-yl)thiazol-2-yl isocyanate, typically under controlled conditions to optimize yield and purity .

Classification

This compound falls under the category of urea derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of functional groups such as methoxybenzyl, pyridine, and thiazole enhances its potential as a therapeutic agent .

Synthesis Analysis

Methods

The synthesis of 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea generally involves the following steps:

  1. Reagents: The primary reagents include 4-methoxybenzylamine and 4-(pyridin-2-yl)thiazol-2-yl isocyanate.
  2. Reaction Conditions: The reaction is typically conducted under anhydrous conditions with a base such as triethylamine to facilitate the formation of the urea linkage. The temperature is maintained at room temperature or slightly elevated to ensure complete conversion .
  3. Industrial Production: For large-scale production, continuous flow reactors may be utilized to maintain optimal reaction conditions and enhance yield and purity .

Technical Details

The reaction mechanism involves nucleophilic attack by the amine on the isocyanate, leading to the formation of the urea bond. Monitoring techniques such as thin-layer chromatography (TLC) are employed to track progress and purity throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea can be represented as follows:

C15H15N3O2S\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific arrangements that define its chemical properties.

Data

Key structural data includes:

  • Molecular Weight: Approximately 285.36 g/mol.
  • Functional Groups: Methoxy group, urea linkage, thiazole ring, and pyridine moiety contribute to its reactivity and biological activity .
Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea can undergo several chemical transformations:

  1. Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  2. Reduction: If a nitro group is present (in related derivatives), it can be reduced to an amino group.
  3. Substitution: The methoxy group may undergo nucleophilic substitution with other functional groups .

These reactions provide pathways for further functionalization and modification of the compound for enhanced biological activity.

Mechanism of Action

The mechanism of action for 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea primarily involves its interaction with specific molecular targets in biological systems. It may inhibit enzyme activity or block receptor sites, disrupting cellular processes critical for disease progression .

Process

Research indicates that this compound may interact with various targets through hydrogen bonding and hydrophobic interactions, contributing to its potential efficacy as a therapeutic agent against diseases such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is typically characterized by:

  • Appearance: White solid or crystalline form.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture .

Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize these properties.

Applications

The applications of 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea span various scientific fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential antimicrobial, antifungal, and anticancer activities.
  3. Medicine: Explored as a therapeutic agent targeting specific diseases.
  4. Industry: Utilized in developing new materials with tailored properties for applications in coatings and polymers .
Introduction to 1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea in Medicinal Chemistry

Historical Context of Urea Derivatives in Drug Discovery

Urea derivatives have established a significant legacy in medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents. The carbonyl group bridging two nitrogen atoms provides exceptional hydrogen-bonding capabilities, enabling high-affinity interactions with diverse biological targets. Diaryl ureas, in particular, emerged prominently in oncology drug discovery following the approval of sorafenib (Nexavar®) in 2005 as a multi-kinase inhibitor for renal cell and hepatocellular carcinoma [5]. This breakthrough validated urea’s capacity to occupy deep hydrophobic pockets in kinase ATP-binding sites while forming critical hydrogen bonds with hinge regions. Subsequent developments have focused on structural hybridization, where urea serves as a versatile linker connecting aromatic or heteroaromatic pharmacophores to enhance target engagement and selectivity . The evolution toward heterocyclic-incorporated ureas, such as thiazolyl urea derivatives, represents a strategic advancement to improve pharmacokinetic properties and target specificity. These modifications address limitations of early urea-based drugs, including off-target effects and metabolic instability, while leveraging the scaffold’s inherent conformational flexibility for optimal binding [5] .

Table 1: Evolution of Urea-Based Therapeutics in Oncology

GenerationRepresentative CompoundStructural FeaturesPrimary TargetsTherapeutic Impact
FirstSorafenibDiaryl ureaRAF, VEGFR, PDGFRApproved for RCC, HCC
SecondRegorafenibFluorinated diaryl ureaMulti-kinasesApproved for mCRC, GIST
ThirdPyridyl-thiazolyl ureasHybrid heterocyclesBRAF, FGFR, TRKPreclinical/Research

Role of Urea Moieties in Multi-Target Kinase Inhibition

The urea functional group (–NH–C(=O)–NH–) is pivotal in designing multi-kinase inhibitors due to its dual hydrogen bond donor/acceptor topology and conformational adaptability. In 1-(4-methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, the urea linker facilitates bidentate hydrogen bonding with kinase hinge regions (e.g., BRAF, FGFR), while the flanking aromatic systems occupy adjacent hydrophobic pockets. The 4-methoxybenzyl group enhances membrane permeability through moderate lipophilicity, and its electron-donating methoxy substituent influences π-stacking interactions within the ATP-binding cleft [5] . Simultaneously, the 4-(pyridin-2-yl)thiazole moiety acts as a pharmacophoric element, where the thiazole nitrogen coordinates with catalytic lysine residues, and the pyridyl ring extends into the solvent-front region. This dual-target engagement capability is exemplified in analogous compounds showing IC₅₀ values below 5 μM against BRAF V600E mutants and FGFR1 kinases [5]. Computational analyses confirm urea’s critical role in stabilizing the DFG-in conformation of kinases, preventing the activation loop from adopting a phosphorylation-competent state, thereby impeding downstream proliferative signaling in cancer cells .

Table 2: Hydrogen Bond Interactions of Urea-Based Kinase Inhibitors

Kinase TargetUrea Bond Donor InteractionUrea Bond Acceptor InteractionBiological Consequence
BRAF V600EBackbone C=O of C532NH of hinge residue F583Disrupted MEK/ERK signaling
FGFR1NH of A564Backbone C=O of E562Impaired FRS2 phosphorylation
TRKABackbone C=O of G596NH of M592Reduced NGF-mediated survival

Rational Design of Pyridyl-Thiazole Hybrid Scaffolds for Anticancer Applications

The integration of pyridyl and thiazole rings into the urea framework embodies a structure-based strategy to optimize anticancer efficacy. Thiazole contributes to metabolic stability via its sulfur heteroatom, which reduces susceptibility to cytochrome P450 oxidation, while pyridine enhances aqueous solubility and provides a vector for additional target interactions through its Lewis basic nitrogen [6] . Molecular modeling studies indicate that the 4-(pyridin-2-yl)thiazol-2-yl configuration positions the pyridine nitrogen ortho to the thiazole linkage, creating an optimal geometry for chelating magnesium ions in kinase catalytic domains. The 4-methoxybenzyl group was strategically selected to balance lipophilicity (cLogP ~2.8) and cell permeability, with the methoxy substituent modulating electron density to influence π-π stacking with phenylalanine residues in hydrophobic regions I/II of kinases [1] [7].

Synthetic routes to this compound typically employ multi-step protocols:

  • Hantzsch thiazole synthesis: Condensation of 2-bromoacetylpyridine with thiourea derivatives yields the 4-(pyridin-2-yl)thiazol-2-amine precursor [1].
  • Urea coupling: Reaction with 4-methoxybenzyl isocyanate under inert atmosphere in aprotic solvents (e.g., tetrahydrofuran) at 60–80°C, followed by hydrochloric acid-mediated salt formation to enhance crystallinity [1] [4]. Microwave-assisted methods have reduced reaction times from hours to minutes (e.g., 100°C, 10 minutes) while maintaining yields >85% [1].

Table 3: Electronic Effects of Substituents on Pyridyl-Thiazolyl Urea Potency

Benzyl SubstituentThiazole C4 HeterocycleIC₅₀ (A549 cells, μM)Relative Solubility (pH 7.4)
4-MethoxyPyridin-4-yl7.2 ± 0.3*18 µM/mL
3-MethoxyPyridin-4-yl9.1 ± 0.6 [2]22 µM/mL
3-HydroxyPyridin-4-yl>50 [4]142 µM/mL
UnsubstitutedPyridin-4-yl15.8 ± 1.18 µM/mL

*Calculated from structural analog data in [5]

Biological evaluations reveal that the 4-methoxybenzyl variant demonstrates superior antiproliferative activity over its meta-substituted or unsubstituted analogs, attributed to optimal spatial positioning of the methoxy group for hydrophobic contact with Leu514 in BRAF. Current research explores halogenated derivatives to further modulate electron distribution and steric occupancy, potentially enhancing kinase selectivity profiles [1] . The scaffold’s versatility is evidenced in prostate-specific membrane antigen (PSMA) inhibitor conjugates, where the pyridyl-thiazole urea core provides high-affinity binding to glutamate carboxypeptidase domains, highlighting its potential in targeted cancer theranostics [6].

Properties

CAS Number

1203244-73-8

Product Name

1-(4-Methoxybenzyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4

InChI

InChI=1S/C17H16N4O2S/c1-23-13-7-5-12(6-8-13)10-19-16(22)21-17-20-15(11-24-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H2,19,20,21,22)

InChI Key

NHALDZKVMBDJSH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.